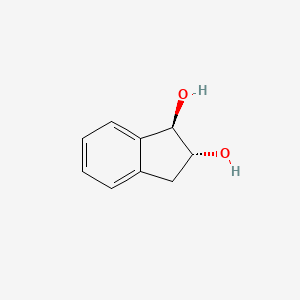

(1R,2R)-indan-1,2-diol

Description

(1R,2R)-Indan-1,2-diol is a bicyclic diol featuring a benzene ring fused to a cyclopentane ring, with hydroxyl groups at the 1 and 2 positions in the (R,R) configuration. This compound serves as a critical chiral intermediate in pharmaceutical synthesis, notably for antiviral agents like indinavir . Key synthesis methods include:

- Biocatalytic Dihydroxylation: Using Pseudomonas putida to catalyze the dihydroxylation of indene, yielding a mixture of enantiomers. Prolonged reaction times favor the (1S,2R)-enantiomer, while this compound can be obtained via stereoselective reduction of indane-1,2-dione using Trichosporon cutaneum .

- Chemical Resolution: Enzymatic or chemical resolution techniques to isolate the desired enantiomer .

The stereochemical integrity of this compound is crucial for its biological activity, as seen in analogous compounds like Prottremin, where configuration changes abolish therapeutic effects .

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(1R,2R)-2,3-dihydro-1H-indene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1 |

InChI Key |

YKXXBEOXRPZVCC-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)O |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bioconversion: One of the primary methods for preparing (1R,2R)-indan-1,2-diol is through the bioconversion of indene using microbial strains such as Rhodococcus sp.

Chemical Synthesis: Another method involves the asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific addition of hydride or alkylide donors.

Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R,2R)-indan-1,2-diol can undergo oxidation to form 1,2-indanedione.

Reduction: It can be reduced to form various indanol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 1,2-Indanedione

Reduction: Indanol derivatives

Substitution: Various substituted indane derivatives

Scientific Research Applications

Chemistry:

Chiral Building Block: (1R,2R)-indan-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules.

Biology:

Enzyme Studies: It is used in studies involving diol dehydrogenases and other enzymes that act on vicinal diols.

Medicine:

Pharmaceuticals: this compound is a precursor in the synthesis of HIV protease inhibitors such as indinavir.

Industry:

Mechanism of Action

The mechanism of action of (1R,2R)-indan-1,2-diol involves its interaction with specific enzymes and receptors. For example, in the bioconversion process, it is oxidized by dioxygenases and further processed by dehydrogenases . These enzymes facilitate the conversion of indene to this compound through a series of oxidation and hydrolysis steps .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Ring System Complexity: Indan-diol’s bicyclic structure balances rigidity and reactivity, making it suitable for pharmaceutical applications. Larger polycyclic diols (e.g., chrysene-derived) are metabolites of environmental carcinogens .

- Stereochemical Sensitivity : Vicinal diols like cyclohexane-1,2-diol require precise stereocontrol for applications in asymmetric synthesis .

Key Observations :

- Biocatalysis vs. Chemical Synthesis : Biocatalytic routes (e.g., P. putida) offer high stereoselectivity but require optimization for yield . Chemical methods (e.g., kinetic resolution) achieve high ee but depend on chiral auxiliaries .

- Metabolic Pathways: PAH-derived diols are formed stereoselectively via human P450 enzymes, with R,R configurations linked to carcinogenicity .

Key Observations :

- Pharmaceutical Relevance : Indan-diol’s rigid structure enhances binding to biological targets, while Prottremin derivatives demonstrate the importance of diol configuration in CNS drug design .

- Environmental Health: PAH-derived diols serve as biomarkers for assessing carcinogen metabolism in humans .

Stereochemical and Functional Group Impact

- Antiparkinsonian Activity : Prottremin’s (1R,2R,6S) configuration is critical; removal of hydroxyl groups or stereochemical inversion reduces efficacy .

- Antimicrobial Derivatives : O-Benzyl derivatives of limonene diols (e.g., compound 35a) show activity against Candida albicans .

- Carcinogenicity: (1R,2R)-PAH diols are proximate carcinogens due to their ability to form DNA adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.